Derivatives of 1-(5-Chloro-2-phenoxyphenyl)ethanone have shown promising antimicrobial activity against both bacteria and fungi [, , ]. These compounds have the potential to be developed into new antimicrobial agents for treating infections, especially those caused by drug-resistant microorganisms.
Some derivatives of 1-(5-Chloro-2-phenoxyphenyl)ethanone have demonstrated anticancer activity against various cancer cell lines []. These findings suggest their potential use in developing new anticancer drugs.
Certain derivatives of 1-(5-Chloro-2-phenoxyphenyl)ethanone have exhibited significant anti-inflammatory and analgesic properties in animal models [, ]. These compounds could lead to the development of novel therapeutic agents for managing pain and inflammation.
Specific 1-(5-Chloro-2-phenoxyphenyl)ethanone derivatives have been identified as potent and selective inhibitors of Chk1 kinase, a key regulator of the cell cycle []. Inhibiting Chk1 kinase can enhance the efficacy of DNA-damaging anticancer agents, making these derivatives potentially useful in combination therapies for cancer.
Research has shown that a particular derivative of 1-(5-Chloro-2-phenoxyphenyl)ethanone acts as a selective antagonist of the vasopressin V1b receptor []. Blocking this receptor can potentially treat stress-related disorders and anxiety.
1-(5-Chloro-2-phenoxyphenyl)ethanone derivatives have demonstrated the ability to inhibit myeloperoxidase, an enzyme involved in inflammatory processes []. This inhibitory activity highlights their potential as therapeutic agents for inflammatory and cardiovascular diseases.
A specific derivative of 1-(5-Chloro-2-phenoxyphenyl)ethanone has shown potent inhibition of EGFR mutants, particularly those harboring the T790M mutation, while sparing wild-type EGFR []. This selective inhibition makes it a promising candidate for developing targeted therapies for drug-resistant cancers driven by these mutations.
Research has identified a 1-(5-Chloro-2-phenoxyphenyl)ethanone derivative as a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (PHD) enzymes []. This inhibition can lead to increased erythropoietin production and improved red blood cell production, making it a potential therapeutic strategy for treating anemia and related disorders.
A specific iron-based complex incorporating 1-(5-Chloro-2-phenoxyphenyl)ethanone has been utilized as a charge-control agent in electrophotography []. This application highlights the potential of this compound and its derivatives in material science and imaging technology.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: